molecular formula C16H16F3NO3 B2765563 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide CAS No. 1421483-66-0

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2765563
CAS No.: 1421483-66-0
M. Wt: 327.303
InChI Key: NGAWQBAXOARPNO-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a furan ring, a methoxyethyl group, and a trifluoromethyl-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-(trifluoromethyl)benzoic acid, furan-3-ylmethanol, and 2-methoxyethylamine.

    Step 1 Formation of Benzoyl Chloride: The 3-(trifluoromethyl)benzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Step 2 Amide Formation: The benzoyl chloride is then reacted with 2-methoxyethylamine in the presence of a base such as triethylamine (TEA) to form N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide.

    Step 3 Alkylation: Finally, the benzamide is alkylated with furan-3-ylmethanol using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA, room temperature.

    Reduction: LiAlH₄, anhydrous ether, reflux.

    Substitution: Sodium methoxide (NaOMe), dimethyl sulfoxide (DMSO), elevated temperatures.

Major Products

    Oxidation: Furan epoxides.

    Reduction: N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)aniline.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in the formation of complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies to understand enzyme mechanisms.

    Protein Binding: The compound’s structure allows it to interact with proteins, potentially serving as a probe in protein-ligand interaction studies.

Medicine

    Drug Development: Its structural features suggest potential as a lead compound in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Antimicrobial Activity: Preliminary studies may indicate its effectiveness against certain bacterial or fungal strains.

Industry

    Agriculture: It could be explored as a pesticide or herbicide due to its potential biological activity.

    Chemical Manufacturing: Used as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity. The methoxyethyl group enhances its solubility and bioavailability. The exact pathways involved depend on the specific application, but generally, it may inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide: Similar structure but with the furan ring at a different position.

    N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)-3-(trifluoromethyl)benzamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

    N-(thiophen-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its metabolic stability and lipophilicity, while the furan ring provides a site for potential bioactivity. The methoxyethyl group improves its solubility, making it more versatile for various applications.

This compound’s unique structure and properties make it a valuable subject for further research and development in multiple scientific and industrial fields.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3/c1-22-8-6-20(10-12-5-7-23-11-12)15(21)13-3-2-4-14(9-13)16(17,18)19/h2-5,7,9,11H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAWQBAXOARPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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